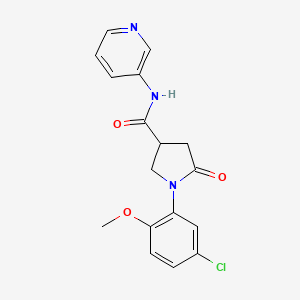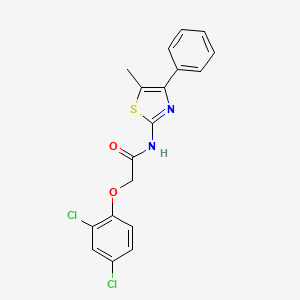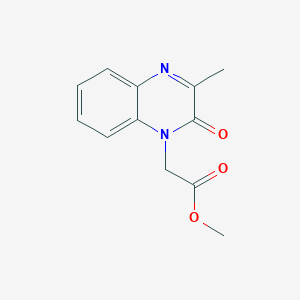
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.
作用机制
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal excitability. By increasing GABA levels, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to increase GABA levels in the brain and reduce neuronal excitability. This can have a range of effects on neurotransmission and behavior. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. It has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
实验室实验的优点和局限性
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been shown to be effective in a range of animal models of neurological and psychiatric disorders, which makes it a promising candidate for therapeutic development.
However, there are also limitations to the use of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 in lab experiments. It is a complex molecule to synthesize and requires expertise in organic chemistry. In addition, the effects of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 on GABA levels and neurotransmission can be complex and may vary depending on the specific brain region and cell type being studied.
未来方向
There are several potential future directions for research on 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115. One area of interest is the development of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 as a therapeutic agent for neurological and psychiatric disorders. Clinical trials are underway to investigate the safety and efficacy of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 for the treatment of epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic properties and reduced toxicity. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models, but its complex synthesis and potential toxicity may limit its use as a therapeutic agent.
Finally, there is interest in further understanding the role of GABA in the brain and the potential therapeutic applications of GABA-AT inhibitors. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has provided a useful tool for studying the role of GABA in the brain, and further research may lead to the development of new treatments for a range of neurological and psychiatric disorders.
合成方法
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a pyrrolidine ring and a carboxamide group. The final step involves the introduction of a chloro and methoxy group to the phenyl ring. The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 is complex and requires expertise in organic chemistry.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-5-4-12(18)8-14(15)21-10-11(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJWNLEFPWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)

![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-N-phenylacetamide](/img/structure/B6123010.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)

![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)